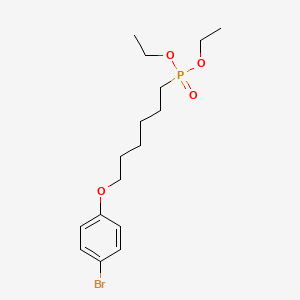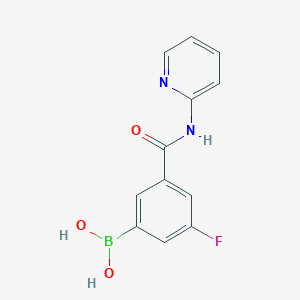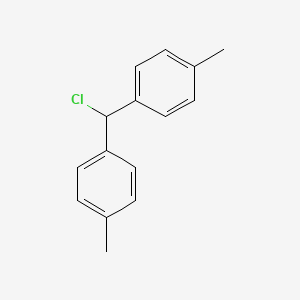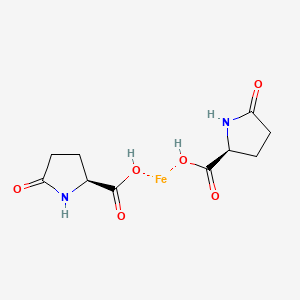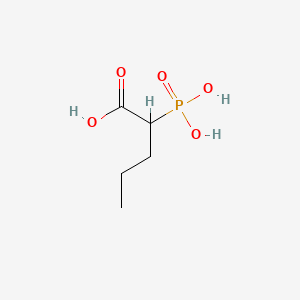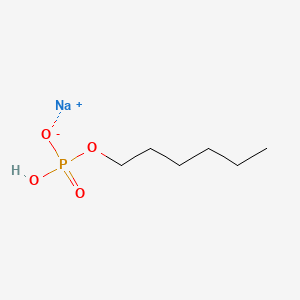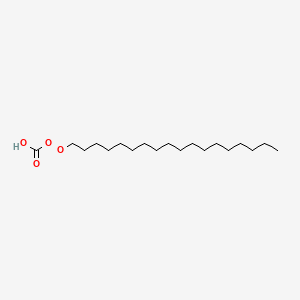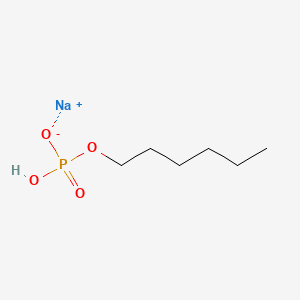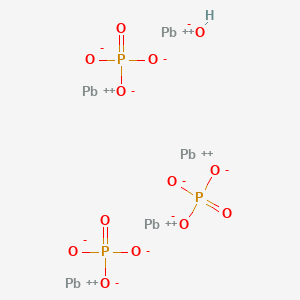
Lead hydroxylapatite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead hydroxylapatite is a compound that belongs to the family of apatites, which are minerals composed of phosphate groups combined with various cations this compound is a specific type of apatite where lead ions replace some of the calcium ions in the structure
準備方法
Synthetic Routes and Reaction Conditions: Lead hydroxylapatite can be synthesized through various methods, including wet chemical precipitation, sol-gel processes, and hydrothermal synthesis. The wet chemical precipitation method involves mixing aqueous solutions of lead nitrate and ammonium phosphate under controlled pH conditions. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure consistent quality and yield. Industrial production may also incorporate additional purification steps to remove impurities and enhance the properties of the final product .
化学反応の分析
Types of Reactions: Lead hydroxylapatite undergoes various chemical reactions, including ion exchange, adsorption, and precipitation. These reactions are crucial for its applications in environmental remediation and biomedical fields.
Common Reagents and Conditions:
Ion Exchange: this compound can exchange its lead ions with other cations in solution, such as calcium or sodium ions.
Adsorption: The compound can adsorb heavy metal ions from contaminated water, making it useful for water purification.
Precipitation: this compound can form precipitates with phosphate ions, leading to the formation of stable lead phosphate minerals.
Major Products Formed: The major products formed from these reactions include lead phosphate minerals, which are stable and less soluble, making them suitable for immobilizing lead in environmental applications .
科学的研究の応用
Lead hydroxylapatite has a wide range of scientific research applications:
Chemistry:
- Used as a catalyst in various chemical reactions due to its unique surface properties and ability to adsorb reactants .
Biology:
- Investigated for its potential use in bone tissue engineering and regenerative medicine. Its similarity to natural bone minerals makes it a promising material for bone grafts and implants .
Medicine:
- Explored for drug delivery systems, where it can be used to deliver therapeutic agents to specific sites in the body. Its biocompatibility and ability to adsorb drugs make it an ideal candidate for this application .
Industry:
- Employed in environmental remediation to remove heavy metals from contaminated water and soil. Its high affinity for lead ions makes it effective in reducing lead pollution .
作用機序
The mechanism of action of lead hydroxylapatite involves several processes:
Ion Exchange:
- This compound can exchange its lead ions with other cations in the environment, such as calcium or sodium ions. This process helps in the removal of lead from contaminated sites .
Adsorption:
- The compound’s surface properties allow it to adsorb heavy metal ions from solutions, making it effective in water purification .
Precipitation:
類似化合物との比較
Lead hydroxylapatite can be compared with other similar compounds in the apatite family:
Hydroxyapatite:
- Hydroxyapatite is the most common form of apatite and is composed of calcium and phosphate ions. It is widely used in biomedical applications due to its biocompatibility and similarity to natural bone minerals .
Fluorapatite:
- Fluorapatite contains fluoride ions in place of hydroxide ions and is known for its high stability and resistance to dissolution. It is commonly found in dental applications .
Chlorapatite:
- Chlorapatite contains chloride ions and is less common than hydroxyapatite and fluorapatite. It has similar properties but is less studied .
Uniqueness of this compound:
- This compound is unique due to its ability to immobilize lead ions, making it particularly useful in environmental remediation. Its structure allows for the incorporation of lead ions, which can then be stabilized through various chemical reactions .
Conclusion
This compound is a versatile compound with significant potential in various fields, including environmental remediation, biomedical applications, and materials science. Its unique properties and ability to undergo various chemical reactions make it a valuable material for scientific research and industrial applications.
特性
CAS番号 |
12530-18-6 |
|---|---|
分子式 |
HO13P3Pb5 |
分子量 |
1.34e+03 g/mol |
IUPAC名 |
lead(2+);hydroxide;triphosphate |
InChI |
InChI=1S/3H3O4P.H2O.5Pb/c3*1-5(2,3)4;;;;;;/h3*(H3,1,2,3,4);1H2;;;;;/q;;;;5*+2/p-10 |
InChIキー |
SGYCOGFSJAXZOB-UHFFFAOYSA-D |
正規SMILES |
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



